2-Chloropyridine-5-sulfonyl chloride

Overview

Description

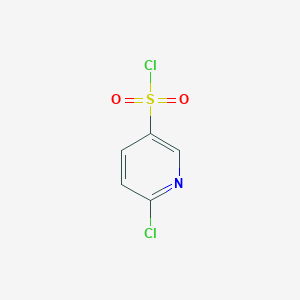

6-chloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3Cl2NO2S and a molecular weight of 212.05 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-chloropyridine-3-sulfonyl chloride can be synthesized through the diazotization of 3-amino-2-chloropyridine followed by substitution of the diazo group with a sulfonyl group . The reaction involves the following steps:

- Diazotization: 3-amino-2-chloropyridine is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

- Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to form 6-chloropyridine-3-sulfonyl chloride.

Industrial Production Methods

An industrial method for producing pyridine-3-sulfonyl chloride involves adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid. The reaction is carried out in multiple divided portions, either stepwise or continuously, to produce pyridine-3-sulfonyl chloride . The reaction solution is then subjected to distillation under reduced pressure to purify the product.

Chemical Reactions Analysis

Types of Reactions

6-chloropyridine-3-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: It can be hydrolyzed to form 6-chloropyridine-3-sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

Hydrolysis Conditions: Hydrolysis typically occurs in the presence of water and a base or acid catalyst.

Major Products

Sulfonamide Derivatives: Formed from substitution reactions with amines.

6-chloropyridine-3-sulfonic acid: Formed from hydrolysis reactions.

Scientific Research Applications

6-chloropyridine-3-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-chloropyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. It reacts with nucleophiles to form sulfonamide derivatives, which can have various biological activities. The molecular targets and pathways involved depend on the specific sulfonamide derivative formed.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-pyridine-3-sulfonyl chloride

- 6-methoxy-pyridine-3-sulfonyl chloride

- 2-chloro-pyrimidine-5-sulfonyl chloride

Uniqueness

6-chloropyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other sulfonyl chlorides. Its chlorine substituent at the 6-position and sulfonyl chloride group at the 3-position make it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

2-Chloropyridine-5-sulfonyl chloride is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chlorine atom at the 2-position and a sulfonyl chloride group at the 5-position. This unique structure contributes to its reactivity and biological properties.

Research indicates that compounds containing sulfonamide groups, like this compound, exhibit various biological activities, including:

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties by inhibiting bacterial folate synthesis.

- Antitumor Activity : Some studies have highlighted the potential of sulfonamide derivatives in inhibiting cancer cell proliferation through various pathways, including PI3K signaling.

- Antiviral Activity : The compound may also exhibit antiviral properties by interfering with viral replication processes.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

| Activity | IC50 (μM) | Reference |

|---|---|---|

| Antibacterial | <20 | |

| Antitumor (PI3Kα) | 1.08 - 2.69 | |

| Antimalarial (PfDHODH) | ≤20 |

Case Studies

- Antimalarial Activity : A study focusing on a series of triazolopyridine sulfonamides demonstrated that derivatives of this compound showed promising antimalarial activity against Plasmodium falciparum. The compounds were evaluated using in vitro assays, revealing IC50 values below 20 μM, indicating significant potential as PfDHODH inhibitors .

- Antitumor Properties : Research on sulfonamide derivatives has shown that they can inhibit PI3Kα kinase activity, a critical pathway in cancer cell survival and proliferation. The enantiomers of related compounds exhibited IC50 values ranging from 1.08 to 2.69 μM, showcasing their potential as anticancer agents .

- Antimicrobial Efficacy : In vitro studies have confirmed the antimicrobial properties of sulfonamide-containing compounds, with some exhibiting bactericidal effects at concentrations lower than 20 μM. This suggests their utility in developing new antibacterial agents .

Research Findings

Recent studies have utilized various methodologies to explore the biological activities of this compound:

- Molecular Docking Studies : These studies have been employed to predict the binding affinities of the compound to various biological targets, including enzymes involved in disease pathways.

- In Silico ADMET Predictions : Assessments of absorption, distribution, metabolism, excretion, and toxicity (ADMET) have been conducted to evaluate the pharmacokinetic profiles of potential drug candidates derived from this compound .

Properties

IUPAC Name |

6-chloropyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZKKHONVQGXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383137 | |

| Record name | 6-Chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6684-39-5 | |

| Record name | 6-Chloropyridine-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-pyridinesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.